REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([P:9](=[O:22])([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:7][CH:8]=1.C([N-]C(C)C)(C)C.[Li+].[I:31]I.O.O.O.O.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>O1CCCC1.O>[I:31][C:4]1[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][C:5]=1[P:9](=[O:22])([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2,4.5.6.7.8.9.10.11|
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Name
|
|
Quantity
|
52.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
313 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
47.4 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium thiosulphate pentahydrate
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Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
while stirring well, with the temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise within 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
being held at ≤-70° C
|
Type
|
ADDITION
|
Details
|
The reaction mixture became reddish-brown in colour at the beginning of the addition
|
Type
|
CUSTOM
|
Details
|
formed a beige suspension
|
Type
|
ADDITION
|
Details
|
towards the end of the addition
|
Type
|
ADDITION
|
Details
|
was added dropwise to the solution within 20 minutes, with the reaction mixture
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
being held at ≤-70° C.
|
Type
|
CUSTOM
|
Details
|
had been prepared previously in a separate 250 ml Schlenk tube under argon
|
Type
|
ADDITION
|
Details
|
Towards the end of the addition
|
Type
|
CUSTOM
|
Details
|
there resulted a red solution
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
WAIT
|
Details
|
the reaction mixture was left
|
Type
|
TEMPERATURE
|
Details
|
to warm
|
Type
|
CUSTOM
|
Details
|
At about -30° C. there again resulted a clear red solution
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred well
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
WASH
|
Details
|
The now yellowish organic phase was washed three times with 200 ml of saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over about 50 g of magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness on a rotary
|
Type
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CUSTOM
|
Details
|
evaporator at 40° C
|
Type
|
ADDITION
|
Details
|
The brown residue was treated with 300 ml of tert.-butyl methyl ether
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
to crystallize out
|
Type
|
FILTRATION
|
Details
|
the beige crystallizate was filtered off under suction
|
Type
|
WASH
|
Details
|
washed with 100 ml of tert.-butyl methyl ether
|
Type
|
CUSTOM
|
Details
|
dried for 1 hour in a high vacuum at 70° C
|
Duration
|
1 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=CC=C1OC)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |